Libexin
Overview
Description
Scientific Research Applications
Antitussive Applications
Libexin, an antitussive drug, has shown efficacy in various respiratory conditions. It does not depress respiration but rather improves respiratory function values. It is effective in alleviating nocturnal coughing and controlling spastic bronchitis, especially in children. Furthermore, it is beneficial in acute and chronic bronchitis, both preoperatively and postoperatively, and finds use in cardiology, otorhinolaryngology, and pediatrics (Csürös, 1989).
Bitterness Reduction
Research has explored the reduction of bitterness in drugs like Libexine hydrochloride through beta-cyclodextrin complexation. This approach aims to minimize the bitter taste, enhancing the palatability of the drug. The effectiveness of this method depends on the stability of the complex and the amount of cyclodextrin used (Weiszfeiler & Szejtli, 1988).
Phagocytosis Enhancement
A study on the effect of Libexin combinatum, a combination of Libexine and emetine, showed its influence on the phagocytic activity of human polymorphonuclear granulocytes and alveolar macrophages. The study observed an increase in the phagocytic index, indicating an enhanced immune response (Balázs, Szabó, Szerze, & Leövey, 1977).
Potential in Educational Applications
While not directly related to Libexin, research into Interactive Computer-Based Simulations (ICBS) and Laboratory Inquiry-Based Experiments (LIBEs) in physics education could be metaphorically linked to the applications of Libexin in the sense of exploring innovative methods and approaches in different fields. These studies investigated the effects of these educational tools on science teachers' conceptual understanding and attitudes towards physics (Zacharia & Anderson, 2002; Zacharia, 2003).
properties
IUPAC Name |
3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTOFAWPPHNLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243511 | |
Record name | Libexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Libexin | |
CAS RN |
982-43-4 | |
Record name | Prenoxdiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=982-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Libexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Libexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRENOXDIAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390WW7V7MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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